1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Description
1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 2-methoxybenzyl group at the 1-position and a carboxylic acid moiety at the 4-position of the pyrazole ring. This compound is structurally related to a family of heterocyclic acids with diverse applications in medicinal chemistry and materials science. The presence of the 2-methoxyphenylmethyl substituent may influence its physicochemical properties, such as solubility and acidity, compared to simpler pyrazole-carboxylic acids.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-5-3-2-4-9(11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSVQYLQXBJCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. The pyrazole scaffold is known for its pharmacological versatility, exhibiting properties such as anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by case studies, research findings, and data tables.
Chemical Structure
The structure of this compound can be described as follows:
- Chemical Formula : C12H13N3O3
- Molecular Weight : 233.25 g/mol
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. A study evaluated various pyrazole compounds against several cancer cell lines, revealing promising cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.67 |
| A549 (Lung) | 7.23 |
| MCF-7 (Breast) | 6.15 |
| HCT116 (Colon) | 8.45 |
These findings suggest that this compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely documented. In a study focusing on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), this compound showed a significant reduction in prostaglandin E2 production, indicating its effectiveness in mitigating inflammatory responses.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 78 | 85 |
| Aspirin | 90 | 92 |
This suggests that the compound could serve as a lead for developing new anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against various bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These findings highlight the potential of this pyrazole derivative as an antimicrobial agent.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent study demonstrated that a series of substituted pyrazoles exhibited significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values below 10 µM, indicating strong anticancer potential .
- Research on Anti-inflammatory Effects : Another investigation revealed that derivatives with methoxy substituents significantly inhibited COX enzymes, suggesting their utility in treating inflammatory diseases .
- Antimicrobial Assessment : A comparative study on different pyrazole compounds highlighted the effectiveness of certain derivatives against resistant bacterial strains, paving the way for new antimicrobial therapies .
Scientific Research Applications
The search results provide information about the chemical compound "1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid" and its related derivatives, but do not offer specific applications of the compound . The search results include related research and studies of similar compounds .
General Information
this compound is a pyrazole derivative with a methoxyphenylmethyl substituent at the 1-position and a carboxylic acid group at the 4-position of the pyrazole ring .
Related Research
The search results refer to studies involving pyrazole carboxylic acid derivatives, highlighting their diverse applications in medicinal chemistry and pharmacology :
- Xanthine Oxidase Inhibitors: 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid is a xanthine oxidoreductase (XOR) inhibitor .
- Angiotensin II Antagonists: Derivatives of 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates have been explored as potential angiotensin II antagonists .
- Antimicrobial and Anticancer Agents: Some synthesized 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were evaluated in vitro for their antimicrobial and anticancer potential .
- Pyrazoles as Fungicides: 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid is effective for the reduction of mycotoxin contamination in plants .
- GPCR Modulators: 1H-pyrazole-4-carboxylic acid ethyl esters have been studied as human neutrophil chemotaxis inhibitors .
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Cl) : May lower pKa of the carboxylic acid, increasing acidity .
- Steric Effects : Ortho-substituted derivatives (e.g., 2-methoxy or 2-chloro) introduce steric hindrance, possibly affecting reactivity or binding in biological systems .
Physicochemical Properties
While explicit data (e.g., pKa, log P) for this compound is unavailable, inferences can be drawn from analogues:
- 1-Methyl-1H-pyrazole-4-carboxylic acid : Simpler structure with lower log P (predicted ~0.5) due to polar carboxylic acid and methyl groups .
- ML-194 : Methyl ester derivative has higher lipophilicity (log P ~3.2) due to aromatic and thioamide substituents .
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid : Bulky phenyl groups increase log P (~3.5) and reduce aqueous solubility .
The 2-methoxybenzyl group in the target compound likely confers intermediate lipophilicity (log P ~2.0–2.5) compared to methyl and phenyl derivatives.
Preparation Methods
Substitution/Hydrolysis and Condensation/Cyclization Approach
A method similar to that described for related pyrazole carboxylic acids involves:
Substitution/Hydrolysis Reaction:
An α,β-unsaturated ester intermediate is reacted with a suitable halide (e.g., 2-methoxybenzyl halide) under low temperature in an organic solvent with an acid-binding agent. This step introduces the 2-methoxybenzyl group at the α-position. Subsequent hydrolysis with alkali yields an α-substituted intermediate.Condensation/Cyclization Reaction:
The intermediate is then reacted with hydrazine or methylhydrazine aqueous solution in the presence of a catalyst such as potassium iodide or sodium iodide. This leads to cyclization forming the pyrazole ring. Acidification precipitates the crude pyrazole-4-carboxylic acid, which is purified by recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% proportions).
- Temperature control during addition (e.g., -30°C to room temperature) is critical for selectivity.
- Refluxing during recrystallization ensures purity and yield optimization.
- Reported yields for similar compounds range from 75% to 80% with purity above 99% by HPLC analysis.
This method is adaptable for this compound by using 2-methoxybenzyl halide as the alkylating agent in the substitution step.
Hydrazone Formation and Vilsmeier-Haack Reaction (Related Pyrazole Derivatives)
Another approach, useful for pyrazole-4-carbaldehydes and related compounds, involves:
- Formation of phenylhydrazones by reacting phenylhydrazine derivatives with substituted aryl methyl ketones.
- Treatment of hydrazones with Vilsmeier-Haack reagent (POCl3 in DMF) at 80–90°C to form pyrazole-4-carbaldehydes.
- Subsequent oxidation or functional group modification can yield pyrazole-4-carboxylic acids.
This method is well-documented for various substituted phenyl groups and can be adapted for the 2-methoxyphenyl substituent by starting with the corresponding ketone.
Comparative Data Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| Substitution/Hydrolysis | α,β-unsaturated ester + 2-methoxybenzyl halide | Acid-binding agent, alkali | Low temp (-30°C to RT), organic solvent | ~75-80 | >99 | Requires strict temperature control |
| Condensation/Cyclization | Intermediate + methylhydrazine + KI/NaI catalyst | Methylhydrazine aqueous solution | Low temp condensation, acidification | - | - | Recrystallization from aqueous alcohol |
| Hydrazone Formation + VH reagent | Phenylhydrazine + aryl methyl ketone + POCl3/DMF | POCl3, DMF (anhydrous) | 80-90°C, 4 h | Good | - | Produces pyrazole-4-carbaldehydes |
Research Findings and Notes
- Catalyst Selection: Potassium iodide and sodium iodide are effective catalysts for the condensation/cyclization step, promoting high selectivity and yield.
- Solvent System: Recrystallization solvents combining alcohols (methanol, ethanol, isopropanol) and water in 35-65% ratios improve purity and crystallinity.
- Temperature Control: Low temperature during substitution and condensation steps is crucial to minimize side reactions and improve regioselectivity.
- Purification: Recrystallization is preferred over chromatography for scale-up due to cost and simplicity.
- Adaptability: The described methods are adaptable to various substituted benzyl groups, including 2-methoxyphenyl, by selecting appropriate starting halides or ketones.
Q & A
Q. What are the common synthetic routes for 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
Answer: Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or aldehydes. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole esters, followed by alkaline hydrolysis to yield the carboxylic acid .
- Vilsmeier Reaction : Pyrazole carboxaldehydes are synthesized via formylation of N-substituted pyrazoles and oxidized to carboxylic acids using KMnO₄ or other oxidizing agents .
Q. Table 1: Comparative Synthesis Methods
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, O–CH₃ at ~1250 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrazole protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., torsion angles between pyrazole and methoxyphenyl groups) .
Q. Table 2: Key Spectral Data
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental data in analyzing electronic properties?
Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
Q. Methodological Steps :
Optimize geometry using Gaussian02.
Compare theoretical vs. experimental IR/NMR spectra to validate models .
Q. How do physicochemical properties (pKa, log P) influence bioactivity, and how are they determined?
Answer:
Q. Table 3: Physicochemical Parameters
| Property | Value | Method | Bioactivity Implication | Reference |
|---|---|---|---|---|
| pKa | 3.2 | Potentiometric titration | Enhanced solubility in plasma | |
| log P | 1.8 | HPLC (C18 column, MeOH/H₂O) | Moderate blood-brain barrier penetration |
Q. What strategies resolve contradictions between experimental and theoretical spectral data?
Answer:
Q. How is X-ray crystallography used to confirm stereochemical outcomes?
Answer: Single-crystal XRD at 294 K with Mo-Kα radiation (λ = 0.71073 Å) reveals:
- Hydrogen Bonding : O–H···N interactions stabilize the crystal lattice .
- Torsion Angles : Confirm non-planar arrangement of substituents (e.g., 15.7° between pyrazole and methoxyphenyl groups) .
Q. Table 4: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P 1 | |
| R Factor | 0.072 | |
| Bond Length (C=O) | 1.214 Å |
Q. What safety protocols are recommended for handling this compound?
Answer:
Q. How are bioactivity studies designed to assess pharmacological potential?
Answer:
Q. Methodological Workflow :
Synthesize derivatives with varied substituents.
Validate purity via HPLC (>95%).
Q. How can reaction conditions be optimized for decarboxylative N-alkylation?
Answer:
Q. Table 5: Catalytic Optimization
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Ru(dtbbpy)₃₂ | DCE/HFIP | 82 | |
| Ir(ppy)₃ | THF | 45 |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
